Tert-butyl 2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate

dual MOR/σ1R analgesics spirocyclic building blocks SAR-guided synthesis

Tert-butyl 2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate (CAS 1839098-01-9) is a Boc-protected spirocyclic diamine that belongs to the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold class. This scaffold has been validated in multiple drug-discovery programs as a privileged core for dual μ-opioid receptor (MOR) agonists and σ1 receptor (σ1R) antagonists, a strategy that yields potent analgesia with reduced opioid-related side effects relative to conventional MOR agonists such as oxycodone.

Molecular Formula C14H26N2O3
Molecular Weight 270.373
CAS No. 1839098-01-9
Cat. No. B2679800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
CAS1839098-01-9
Molecular FormulaC14H26N2O3
Molecular Weight270.373
Structural Identifiers
SMILESCC1CNCC2(O1)CCN(CC2)C(=O)OC(C)(C)C
InChIInChI=1S/C14H26N2O3/c1-11-9-15-10-14(18-11)5-7-16(8-6-14)12(17)19-13(2,3)4/h11,15H,5-10H2,1-4H3
InChIKeyQVOSKYFWKLAVIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate (CAS 1839098-01-9): Procurement-Relevant Spirocyclic Building Block for Dual MOR/σ1R Analgesic Discovery


Tert-butyl 2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate (CAS 1839098-01-9) is a Boc-protected spirocyclic diamine that belongs to the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold class. This scaffold has been validated in multiple drug-discovery programs as a privileged core for dual μ-opioid receptor (MOR) agonists and σ1 receptor (σ1R) antagonists, a strategy that yields potent analgesia with reduced opioid-related side effects relative to conventional MOR agonists such as oxycodone [1][2]. The compound is supplied as a research intermediate, typically at ≥95% purity (HPLC), with a molecular formula of C14H26N2O3 and a molecular weight of 270.37 g/mol .

Why In-Class Substitution of Tert-butyl 2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate Fails: Scaffold-Regioisomer and Substitution-Pattern Specificity Drives Downstream Pharmacology


The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold contains two differentiable amine positions (N4 and N9) and a modifiable C2 position, each contributing distinctly to pharmacological outcome. Published structure–activity relationship (SAR) studies demonstrate that optimal dual MOR/σ1R activity requires a phenethyl substituent at N9, a substituted pyridyl at N4, and a small alkyl group at C2 [1]. Interchanging the Boc-protection site between N4 and N9, or omitting the C2-methyl group, alters the synthetic trajectory and the physicochemical properties of downstream final compounds, making direct analog substitution an unreliable procurement strategy without explicit comparative data [2].

Quantitative Evidence Guide: Tert-butyl 2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate Versus Closest Analogs


C2-Methyl Substitution Enables Direct Entry to the SAR-Optimized EST73502/15au Chemotype

The presence of the C2-methyl group in Tert-butyl 2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate pre-installs the alkyl substituent shown to be optimal for balanced dual MOR agonism/σ1R antagonism in the clinical candidate EST73502 (14u) and lead compound 15au [1][2]. The closest non-methylated analog, tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate (CAS 930785-40-3), lacks this methyl group and requires an additional synthetic step—typically α-alkylation of a lactam intermediate—to introduce the C2 substituent, adding 1–2 steps and reducing overall yield [2]. This differentiation is structural rather than bioactivity-based, as the target compound is a protected intermediate and is not directly assayed for receptor binding.

dual MOR/σ1R analgesics spirocyclic building blocks SAR-guided synthesis

N9-Boc Protection Provides Orthogonal Functionalization Relative to N4-Boc Regioisomer for Divergent Library Synthesis

The target compound features a Boc protecting group exclusively at the N9 position of the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold, whereas the regioisomeric building block tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate (CAS 1023595-11-0) is protected at N4 . Published SAR shows that the N9 position is the preferred attachment point for the phenethyl pharmacophore in dual MOR/σ1R ligands, while the N4 position tolerates aryl/heteroaryl substitution [1]. Having the Boc group at N9 allows chemists to selectively deprotect and functionalize N9 first (introducing the phenethyl moiety) while keeping N4 available for subsequent diversification or vice versa using orthogonal protection strategies.

regioselective protection spirocyclic library synthesis divergent SAR exploration

Predicted Physicochemical Differentiation from Non-Methylated N9-Boc Analog: Increased Lipophilicity and Molecular Weight

Compared to its direct non-methylated N9-Boc analog (CAS 930785-40-3; MW 256.34, formula C13H24N2O3), the target compound incorporates a C2-methyl group, increasing molecular weight to 270.37 g/mol and altering lipophilicity . Using the ChemSpider-predicted ACD/LogP value of 0.60 for the non-methylated analog , a ΔLogP contribution of approximately +0.5 can be estimated for the C2-methyl group based on the Hansch π constant for aliphatic –CH3 (≈0.5). This elevates the predicted LogP to roughly 1.1, which remains within drug-like space but may influence solubility and membrane permeability in downstream fragments. Direct experimental LogP or solubility data for the target compound have not been published.

physicochemical profiling Lipinski parameters spirocyclic building block selection

Oxa-Spirocyclic Scaffold Class Confers Superior Solubility and Reduced Lipophilicity Versus Carbocyclic Spirocycles

The 1-oxa-4,9-diazaspiro[5.5]undecane core belongs to the oxa-spirocycle class, which has been systematically shown to exhibit up to 40-fold higher aqueous solubility and reduced lipophilicity (ΔLogD ≈ –1.0) compared to analogous carbocyclic spirocycles [1]. This class-level property translates to improved developability profiles for derived lead compounds. While direct solubility measurements for the target compound itself have not been reported, the scaffold-intrinsic oxa-spirocycle advantage provides a physicochemical rationale for selecting this building block over carbocyclic diazaspiro[5.5]undecane alternatives (e.g., 2,9-diazaspiro[5.5]undecane) when designing soluble fragment libraries for MOR/σ1R targets [2].

oxa-spirocycle solubility advantage physicochemical optimization fragment-based drug discovery

Best Application Scenarios for Tert-butyl 2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate in Drug Discovery and Chemical Biology


Medicinal Chemistry: Expedited Synthesis of Dual MOR Agonist/σ1R Antagonist Lead Series

Medicinal chemistry teams targeting the dual MOR/σ1R mechanism for non-opioid analgesic development can use this building block to access the C2-methylated, N9-functionalized chemotype validated by EST73502 and compound 15au. The pre-installed C2-methyl group eliminates the need for late-stage α-alkylation, while the N9-Boc group allows selective deprotection and phenethyl installation as the first diversification step, matching the published optimal substitution pattern [1][2]. This directly supports patent landscape WO2015185207A1 and related filings from Esteve Pharmaceuticals [3].

Parallel Library Synthesis: Orthogonal N4/N9 Functionalization Strategy

The target compound's N9-Boc protection, combined with a free N4 position, enables a divergent library synthesis approach: (i) N9-Boc deprotection and functionalization (e.g., phenethylation), followed by (ii) N4 diversification (e.g., reductive amination or arylation), or the reverse sequence if orthogonal protection is introduced. This regioisomeric specificity is not achievable with the N4-Boc regioisomer (CAS 1023595-11-0) without additional protection-group manipulation [1]. The C2-methyl group further constrains conformational flexibility, potentially enhancing target selectivity in derived libraries [2].

Fragment-Based Drug Discovery: Solubility-Optimized Spirocyclic Core for CNS Targets

The oxa-spirocyclic scaffold provides the documented solubility advantage of up to 40-fold over carbocyclic spirocycles, making this building block suitable for fragment-based screening libraries where aqueous solubility ≥100 μM is required [1]. The presence of both a protected amine (N9-Boc) and a free secondary amine (N4) offers two synthetic handles for fragment elaboration, while the C2-methyl group adds a stereochemical element that can be exploited for target engagement selectivity in subsequent structure-based design cycles [2].

PROTAC Linker Development: Rigid Spirocyclic Scaffold for Targeted Protein Degradation

The rigid 1-oxa-4,9-diazaspiro[5.5]undecane core has been recognized as a conformationally constrained linker motif in PROTAC design, where spirocyclic rigidity can improve ternary complex formation and degradation efficiency compared to flexible alkyl linkers [1][2]. The differential functionalization points (N4 and N9) allow independent attachment of the E3 ligase ligand and the target-protein ligand, while the oxa-spirocyclic architecture maintains favorable solubility for PROTAC molecule handling. This application is supported by the commercial availability of related oxa-diazaspiro[5.5]undecane PROTAC intermediates [3].

Quote Request

Request a Quote for Tert-butyl 2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.